molecular formula C13H15N3O5S B5177975 2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide

2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide

Cat. No.: B5177975
M. Wt: 325.34 g/mol
InChI Key: GWPJTZWBOCSEQY-UHFFFAOYSA-N
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Description

2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, and a sulfamoyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced through a methylation reaction, while the sulfamoyl group is added via a sulfonation reaction. The oxazole ring is then attached through a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the benzamide core would produce an amine derivative.

Scientific Research Applications

2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the sulfamoyl and oxazole components.

    N-methoxy-N-methylbenzamide: Contains the benzamide core and methoxy group but lacks the sulfamoyl and oxazole components.

Uniqueness

2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide is unique due to the presence of the sulfamoyl group attached to an oxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-N-methyl-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-6-12(15-21-8)16-22(18,19)9-4-5-11(20-3)10(7-9)13(17)14-2/h4-7H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPJTZWBOCSEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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